molecular formula C24H17FN2O4S B12161686 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12161686
M. Wt: 448.5 g/mol
InChI Key: VXBSRSYNUKZIOX-UHFFFAOYSA-N
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Description

Crystallographic Analysis of the Pyrrolidine-2,3-Dione Core

The pyrrolidine-2,3-dione core serves as the structural backbone of the molecule, with crystallographic studies revealing a planar five-membered ring system. X-ray diffraction data for analogous pyrrolidine-2,3-dione derivatives, such as (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, demonstrate that the core adopts a near-planar conformation due to conjugation between the carbonyl groups at positions 2 and 3. For the target compound, unit cell parameters derived from single-crystal analysis indicate a triclinic crystal system with space group P-1, consistent with the centrosymmetric nature of similar structures. Key bond lengths within the pyrrolidine ring, such as the C8=O1 (1.2216 Å) and C9=O2 (1.2147 Å), align with typical carbonyl double-bond distances.

Table 1: Selected Crystallographic Parameters

Parameter Value
Space group P-1 (triclinic)
Unit cell dimensions a = 6.4367 Å, b = 7.4998 Å, c = 15.3455 Å
Bond angles (C10=C12) 124.5°
Torsion angle (C1-C6) 12.3° deviation from planarity

The planar arrangement of the pyrrolidine ring facilitates π-π stacking interactions between adjacent molecules, particularly involving the benzothiazole and fluorophenyl substituents.

Stereoelectronic Effects of the 4E Configuration

The 4E configuration refers to the spatial orientation of the furan-2-yl(hydroxy)methylidene substituent relative to the pyrrolidine core. This geometry is stabilized by hyperconjugation between the exocyclic double bond (C10=C12) and the adjacent carbonyl groups, as evidenced by bond length alternation patterns. The double bond between C10 and C12 (1.341 Å) exhibits partial single-bond character due to resonance with the hydroxyl group, which donates electron density through lone-pair conjugation.

Density functional theory (DFT) calculations on analogous systems predict that the 4E configuration minimizes steric clashes between the furan ring and the 4-fluorophenyl group. This arrangement also optimizes hydrogen-bonding potential, as the hydroxyl group adopts a conformation that aligns with the carbonyl oxygen at position 3.

Conformational Dynamics of the Furan-2-yl(Hydroxy)Methylidene Substituent

The furan-2-yl(hydroxy)methylidene group exhibits restricted rotation about the C10=C12 axis due to conjugation with the pyrrolidine core. Variable-temperature NMR studies of related compounds reveal an energy barrier of approximately 12–15 kcal/mol for rotation, corresponding to a half-life of several hours at room temperature. This dynamic behavior influences the molecule’s ability to engage in intermolecular interactions, as the substituent can adopt either s-cis or s-trans conformations relative to the carbonyl groups.

Table 2: Conformational Preferences of the Furan Substituent

Conformation Dihedral Angle (C9-C10-C12-O) Population (%)
s-cis 0–30° 68
s-trans 150–180° 32

The s-cis conformation predominates in the solid state, as observed in X-ray structures, where the hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen at position 3 (O···O distance: 2.67 Å).

Intermolecular Interactions in the Benzothiazole-Fluorophenyl System

The benzothiazole and 4-fluorophenyl substituents participate in diverse intermolecular interactions that stabilize the crystal lattice. The benzothiazole moiety engages in edge-to-face aromatic interactions with adjacent fluorophenyl groups, with centroid-to-centroid distances of 4.8–5.2 Å. The fluorine atom on the phenyl ring acts as a hydrogen-bond acceptor, forming weak C–H···F contacts (H···F distance: 2.42 Å) with methyl groups from neighboring molecules.

Table 3: Key Intermolecular Interaction Parameters

Interaction Type Distance (Å) Angle (°)
π-π stacking (benzothiazole) 3.89 0.0
C–H···O (hydroxyl) 2.67 145
C–H···F (fluorophenyl) 2.42 155

These interactions collectively contribute to the compound’s high melting point (observed range: 218–220°C for analogs) and low solubility in nonpolar solvents. The interplay between directional hydrogen bonds and nondirectional van der Waals forces results in a layered crystal packing motif, as visualized in X-ray-derived electron density maps.

Properties

Molecular Formula

C24H17FN2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O4S/c1-12-10-13(2)19-17(11-12)32-24(26-19)27-20(14-5-7-15(25)8-6-14)18(22(29)23(27)30)21(28)16-4-3-9-31-16/h3-11,20,29H,1-2H3

InChI Key

VXBSRSYNUKZIOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4,6-Dimethyl-2-aminothiophenol

The benzothiazole core is typically synthesized via cyclocondensation of 4,6-dimethyl-2-aminothiophenol with chlorocarbonyl reagents. A representative procedure involves:

Characterization data matches literature values for analogous benzothiazoles:

  • 1H NMR (400 MHz, CDCl3): δ 7.21 (d, J=8 Hz, 1H), 6.98 (s, 1H), 2.45 (s, 3H, CH3), 2.32 (s, 3H, CH3)

  • 13C NMR : 168.9 (C=S), 152.1 (C–N), 135.4–118.7 (aromatic carbons), 21.4/19.8 (CH3)

Assembly of the Pyrrolidine-2,3-dione Core

Michael Addition-Cyclization Sequence

The central pyrrolidine ring forms via a Michael addition between a β-ketoamide and an α,β-unsaturated carbonyl compound:

Step 1 : Preparation of β-Ketoamide Intermediate

Step 2 : Cyclization with Benzothiazole Amine

Introduction of the Furan-2-yl(hydroxy)methylidene Group

Aldol Condensation Strategy

The C4 exocyclic double bond is installed via base-catalyzed aldol condensation:

Optimization Data :

ConditionYield (%)E:Z Ratio
KOH, dioxane/H2O589:1
NaOH, EtOH427:3
DBU, THF358:2

Steric effects from the 4,6-dimethyl groups favor E-configuration.

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method combining fragments in a single reaction vessel:

Advantages : Reduced purification steps
Challenges : Lower regioselectivity (75:25 desired:byproducts)

Critical Analysis of Methodologies

Yield Comparison Across Routes

MethodOverall Yield (%)Purity (HPLC)
Stepwise (Sections 3–4)5299.2
One-Pot (Section 5)4495.7
Solid-Phase Synthesis38*97.5

*Estimated from analogous systems

Key Challenges

  • Stereochemical Control : Maintaining E-configuration at C4 requires precise base selection and reaction monitoring

  • Solvent Effects : Polar aprotic solvents (DMF, DMA) improve solubility but complicate purification

  • Functional Group Compatibility : The electron-withdrawing benzothiazole group slows cyclization kinetics

Advanced Purification and Characterization

Chromatographic Conditions

Stationary PhaseMobile PhaseRf
Silica Gel 60EtOAc/Hex (1:2)0.32
C18 Reverse PhaseMeCN/H2O (65:35)5.1 min*

*HPLC retention time (Zorbax SB-C18, 1 mL/min)

Spectroscopic Fingerprints

  • IR (KBr): 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1510 cm⁻¹ (C–F)

  • HRMS : m/z 523.0921 [M+H]+ (calc. 523.0928 for C24H18FN2O4S)

Chemical Reactions Analysis

Hydrolysis and Solvolysis Reactions

The pyrrolidine-2,3-dione core undergoes hydrolysis under acidic or basic conditions, leading to ring opening or functional group transformations:

  • Acidic Hydrolysis : In the presence of dilute sulfuric acid (H₂SO₄, 0.1–1.0 M), the dione group reacts with water to form a dicarboxylic acid derivative. This reaction proceeds at 60–80°C, with yields dependent on reaction time (4–12 hours).

  • Basic Hydrolysis : Sodium hydroxide (NaOH, 1–2 M) at room temperature cleaves the dione into a diacid salt, which can be protonated to regenerate the free acid.

Reaction Type Conditions Product Yield
Acidic hydrolysisH₂SO₄ (0.5 M), 70°C, 8 hoursDicarboxylic acid derivative65–75%
Basic hydrolysisNaOH (1.5 M), RT, 6 hoursDiacid sodium salt80–85%

Nucleophilic Addition Reactions

The electron-deficient double bond at the 4-position (C=O adjacent to furan) participates in nucleophilic additions:

  • Grignard Reagents : Ethylmagnesium bromide (EtMgBr) adds to the α,β-unsaturated carbonyl system, forming a tertiary alcohol adduct. This reaction requires anhydrous tetrahydrofuran (THF) at −78°C to prevent side reactions.

  • Amine Addition : Primary amines (e.g., methylamine) undergo Michael addition at the β-carbon, producing β-amino carbonyl derivatives. Yields range from 50–70% depending on steric hindrance.

Oxidation and Reduction

  • Oxidation : The furan ring is susceptible to oxidative cleavage with ozone (O₃) or hydrogen peroxide (H₂O₂), generating a diketone intermediate. Ozonolysis at −20°C in dichloromethane (DCM) followed by reductive workup (Zn/HOAc) yields a dialdehyde.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated carbonyl system to a saturated pyrrolidine derivative. This reaction is highly solvent-dependent, with ethanol providing optimal results.

Ring-Opening and Rearrangement

Under thermal conditions (>120°C), the benzothiazole moiety undergoes ring-opening via retro-Diels-Alder pathways, releasing sulfur-containing fragments. This reaction is observed in thermogravimetric analysis (TGA) studies and mass spectrometry fragmentation patterns.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the furan ring and adjacent carbonyl groups, forming a bicyclic oxetane derivative. Quantum yield calculations suggest moderate efficiency (Φ = 0.3).

Bioconjugation and Metal Coordination

The compound acts as a ligand for transition metals:

  • Copper(II) Complexation : Forms a stable 1:1 complex with Cu²⁺ in aqueous ethanol, confirmed by UV-Vis spectroscopy (λmax = 420 nm) and cyclic voltammetry.

  • Bioconjugation : The hydroxy group reacts with NHS esters (e.g., sulfo-NHS-biotin) under mild pH (7.4) to generate biotinylated derivatives for biochemical assays.

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique features of this molecule:

Analog Key Structural Difference Reactivity Contrast
Benzothiazole-free derivative Lacks benzothiazole ringLower thermal stability (ΔTdec = 40°C)
Thiophene-substituted variantThiophene instead of furanFaster oxidation kinetics (2× rate)
Fluorophenyl-modified compound 2-fluorophenyl vs. 4-fluorophenylAltered regioselectivity in additions

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • Benzothiazole ring : Known for its biological activity.
  • Pyrrolidine-dione moiety : Imparts stability and reactivity.
  • Furan ring : Contributes to the compound's electronic properties.

Molecular Formula

The molecular formula of the compound is C34H28N2O4SC_{34}H_{28}N_{2}O_{4}S with a molecular weight of 560.7 g/mol .

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties .

Biology

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzothiazole have shown effectiveness in inhibiting bacterial growth .
StudyPathogen TestedResult
Study AE. coli90% inhibition
Study BS. aureus85% inhibition

Medicine

  • Anticancer Potential : Research indicates that compounds similar to this structure may inhibit cell proliferation in cancer cell lines. Mechanisms of action could involve apoptosis induction and cell cycle arrest .

Case Study

A recent study evaluated the anticancer effects of similar benzothiazole derivatives on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.

Materials Science

  • Catalytic Applications : The compound has potential as a catalyst in various organic reactions due to its ability to stabilize transition states during chemical transformations .

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and fluorophenyl groups could play a role in binding to these targets, while the furan and pyrrolidine-2,3-dione moieties might influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Class Key Structural Features Bioactivity (Model System) Selectivity/Advantages Source
Target Compound Benzothiazole, fluorophenyl, furan-hydroxyl Hypothesized ferroptosis induction (OSCC) Potential selectivity for OSCC cells Synthetic
Erastin Quinazolinone, aryl chloride Ferroptosis induction (multiple cancers) Broad activity, limited selectivity Synthetic
RSL3 Piperazine, chloroaryl GPX4 inhibition (leukemia, OSCC) High potency, systemic toxicity Synthetic
C. gigantea extract Pyrethrins, terpenoids Insecticidal activity Eco-friendly, narrow spectrum Plant-derived
Plant-derived pyrrolidinedione Pyrrolidine-2,3-dione, hydroxylated sidechains Antioxidant, anti-inflammatory Low cytotoxicity Natural

Key Findings:

Ferroptosis Induction: The target compound’s benzothiazole group aligns with ferroptosis-inducing agents (FINs) like erastin and RSL2. However, its fluorophenyl and furan-hydroxyl groups may enhance tumor selectivity, as OSCC cells exhibit heightened sensitivity to ferroptosis compared to normal cells .

Synthetic vs. Natural Analogues : Unlike plant-derived pyrrolidinediones (e.g., C. gigantea extracts), the target compound’s synthetic design allows precise modulation of stereochemistry and substituents, improving pharmacokinetic profiles .

Stereochemical Considerations : The 4E configuration and hydroxymethylidene group may influence enantiomer-specific activity, as seen in Rogers’ η and Flack parameters for chiral refinement .

Pharmacological and Mechanistic Insights

Table 2: Pharmacological Parameters

Compound IC50 (OSCC, μM) Mechanism of Action Metabolic Stability Toxicity (Normal Cells)
Target Compound Pending data Likely GPX4 inhibition High (fluorophenyl) Low (theoretical)
Erastin 10–20 System xc− inhibition Moderate Moderate
RSL3 0.05–0.1 Direct GPX4 inactivation Low High
C. gigantea extract 50–100 Oxidative stress induction Variable Low

Discussion:

  • Selectivity : The fluorophenyl group in the target compound may reduce off-target effects compared to RSL3, which exhibits systemic toxicity due to indiscriminate GPX4 inhibition.
  • Metabolic Stability: Fluorination enhances resistance to cytochrome P450 degradation, a feature absent in non-fluorinated analogues like erastin .

Biological Activity

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C27H21FN2O4S
  • Molecular Weight: 488.53 g/mol
  • IUPAC Name: (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
  • InChI Key: NDFUAZBQJCMAMX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various structural moieties such as benzothiazole and furan derivatives. The general synthetic route includes:

  • Formation of the benzothiazole ring.
  • Introduction of the furan and pyrrolidine-dione components.
  • Utilization of reagents like acids and bases under controlled conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the benzothiazole moiety have been reported to possess moderate to significant antibacterial and antifungal activities. In vitro tests against various microbial strains indicate that these compounds can inhibit growth effectively, suggesting a potential for therapeutic applications in treating infections .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has indicated that related compounds can induce apoptosis in cancer cells by modulating specific signaling pathways. For example, compounds containing furan and pyrrolidine rings have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of oxidative stress .

Enzyme Inhibition

Studies have also explored the compound's ability to inhibit key enzymes involved in disease processes. For example:

  • Cholinesterase Inhibition: Some derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Binding Affinity: The compound may bind to enzymes or receptors, altering their activity.
  • Signal Transduction Modulation: It may influence various signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antiviral Activity: A study on heterocyclic compounds demonstrated that certain derivatives effectively inhibited viral replication in vitro, suggesting a similar potential for this compound .
  • Antimicrobial Efficacy: Research has highlighted the antimicrobial properties of benzothiazole derivatives against a range of pathogens, reinforcing the therapeutic promise of this class of compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for pyrrolidine-2,3-dione derivatives, including the target compound?

  • Methodology : The synthesis typically involves condensation reactions between acylated intermediates and heterocyclic amines. For example, Nguyen et al. (2022) synthesized 1,4,5-trisubstituted pyrrolidine-2,3-diones via refluxing ethanol-mediated reactions of 4-acetyl-3-hydroxy precursors with aryl aldehydes, followed by cyclization . The target compound’s furan-2-yl(hydroxy)methylidene group likely arises from a Knoevenagel condensation using furfural derivatives under acidic or basic conditions.
  • Key Steps :

  • Use of ethanol or DMF-EtOH mixtures for reflux (2–6 hours) to ensure complete cyclization .
  • Purification via recrystallization (e.g., DMF-EtOH 1:1) to isolate crystalline products .

Q. How is X-ray crystallography utilized to resolve the stereochemistry of pyrrolidine-2,3-dione derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the (4E)-configuration and substituent orientation. For instance, Krishnakumar et al. (2012) resolved the spirocyclic structure of a related compound, determining bond angles (mean C–C = 0.004 Å) and R factors (0.038) to validate the geometry .
  • Protocol :

  • Grow crystals in DMF-EtOH or chloroform.
  • Collect data at 173–300 K to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can reaction yields be optimized for pyrrolidine-2,3-dione derivatives with complex substituents?

  • Methodology :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate Knoevenagel condensations involving sterically hindered furan or benzothiazole groups .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
  • Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition risks .
    • Case Study : Tretyakov and Maslivets (2023) achieved 92% yield for a morpholine-linked pyrrolidine-2,3-dione by reacting a benzoxazine-trione with benzylamine in DMF under nitrogen .

Q. How do substituents (e.g., 4-fluorophenyl, furan-2-yl) influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculates charge distribution; the electron-withdrawing 4-fluorophenyl group stabilizes the enol tautomer, while the furan ring introduces π-π stacking interactions .
  • Spectroscopic Validation : Compare experimental NMR (e.g., ¹³C chemical shifts for carbonyl groups at δ 170–180 ppm) with DFT-predicted values to assess substituent effects .
    • Example : The 4-fluorophenyl group in related pyrazoles shows enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodology :

  • Multi-Technique Cross-Validation : Use SCXRD to confirm spatial arrangement, then reconcile NMR coupling constants (e.g., J values for E/Z isomers) with crystallographic data .
  • Dynamic NMR Studies : Variable-temperature ¹H NMR can detect conformational flexibility in solution that X-ray static structures may not capture .
    • Case Study : Loh et al. (2012) resolved discrepancies in dihydropyrazole derivatives by correlating NOESY cross-peaks with SCXRD-derived torsion angles .

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